molecular formula C9H19NO B13600648 4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine

4-(Tetrahydro-2h-pyran-3-yl)butan-1-amine

Cat. No.: B13600648
M. Wt: 157.25 g/mol
InChI Key: KYPVBMGFVXTXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine (CAS 1339261-12-9) is a high-purity organic compound supplied for research and development purposes. This amine, with a molecular formula of C9H19NO and a molecular weight of 157.25 g/mol, is characterized by its butylamine chain linked to a tetrahydropyran ring, a structure of significant interest in medicinal and synthetic chemistry . As a chemical building block, this amine is primarily valued for its potential in constructing more complex molecular architectures. The primary amine terminus serves as a versatile handle for amide bond formation or Schiff base reactions, while the tetrahydro-2H-pyran ring contributes stereoelectronic properties and can influence the solubility and metabolic stability of resulting compounds. Researchers may employ it in the synthesis of compound libraries for high-throughput screening, in the development of novel pharmaceutical intermediates, or as a precursor in materials science. The product is specified with a purity of 98% and requires storage at 2-8°C to ensure long-term stability . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes and is intended for qualified scientific and technical professionals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(oxan-3-yl)butan-1-amine

InChI

InChI=1S/C9H19NO/c10-6-2-1-4-9-5-3-7-11-8-9/h9H,1-8,10H2

InChI Key

KYPVBMGFVXTXIV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CCCCN

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Tetrahydro 2h Pyran 3 Yl Butan 1 Amine

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable precursors.

Disconnections Targeting the Butane (B89635) Chain

The most straightforward disconnection in the butane chain is at the C-N bond, suggesting the amine functionality can be introduced in a late-stage transformation. This leads to a precursor such as a 4-(tetrahydro-2H-pyran-3-yl)butyl halide, tosylate, or a corresponding aldehyde or nitrile.

Another key disconnection is the C-C bond of the butane chain itself. A Grignard-type reaction is a plausible approach, where a three-carbon electrophile bearing the amine or a protected amine functionality reacts with a one-carbon organometallic reagent derived from the tetrahydropyran (B127337) ring. Conversely, a four-carbon nucleophile could be added to an appropriate electrophile at the 3-position of the tetrahydropyran ring.

Disconnection Approach Precursor 1 Precursor 2 Reaction Type
C-N Bond4-(Tetrahydro-2H-pyran-3-yl)butanolAmmonia (B1221849) or Phthalimide (B116566)Nucleophilic Substitution/Gabriel Synthesis
C-N Bond4-(Tetrahydro-2H-pyran-3-yl)butanalAmmonia/Reducing AgentReductive Amination
C-C Bond (C4 of butane)Tetrahydro-2H-pyran-3-carbaldehyde3-Butenyl magnesium bromideGrignard Reaction
C-C Bond (C1 of butane)3-(Bromomethyl)tetrahydro-2H-pyranPropylnitrile anionNucleophilic Substitution

Strategies for Tetrahydropyran Ring Formation

The formation of the tetrahydropyran ring is a critical aspect of the synthesis. Several robust methods can be envisioned for constructing the 3-substituted tetrahydropyran core.

One common and powerful method is the Prins cyclization. beilstein-journals.orgorganic-chemistry.orgresearchgate.net This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. For the target molecule, this could involve the reaction of an appropriately substituted homoallylic alcohol with formaldehyde, or a related variant.

Intramolecular hydroalkoxylation of an unsaturated alcohol is another viable strategy. organic-chemistry.org A δ,ε-unsaturated alcohol can be cyclized under acidic or metal-catalyzed conditions to form the tetrahydropyran ring. The position of the double bond and the hydroxyl group in the precursor would dictate the substitution pattern of the resulting cyclic ether.

Approaches to the Amine Functionality

The introduction of the primary amine can be achieved through several well-established methods.

Reductive amination of a precursor aldehyde, 4-(tetrahydro-2H-pyran-3-yl)butanal, would be an efficient route. frontiersin.org This one-pot reaction involves the condensation of the aldehyde with ammonia to form an imine, which is then reduced in situ to the desired amine.

Alternatively, the amine can be introduced via nucleophilic substitution on a suitable electrophile. A precursor alcohol, 4-(tetrahydro-2H-pyran-3-yl)butanol, could be converted to a good leaving group (e.g., tosylate or bromide) and then reacted with an amine source, such as sodium azide (B81097) followed by reduction, or using a Gabriel synthesis with potassium phthalimide followed by hydrolysis.

Reduction of a nitrile is another classic method. A precursor nitrile, 4-(tetrahydro-2H-pyran-3-yl)butanenitrile, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to yield the primary amine.

Exploration of Convergent and Linear Synthetic Pathways

Both linear and convergent synthetic strategies can be proposed for the synthesis of this compound.

Multistep Synthetic Routes to the Chemical Compound

A potential linear synthesis could commence with the formation of the tetrahydropyran ring, followed by the elaboration of the side chain and final introduction of the amine group.

Proposed Linear Synthetic Route:

Prins Cyclization: Reaction of a suitable homoallylic alcohol with an aldehyde to form a 3-substituted tetrahydropyran derivative.

Side Chain Elaboration: Conversion of the substituent from the Prins reaction into a four-carbon chain. This could involve steps like oxidation, Wittig reaction, and subsequent reduction.

Functional Group Interconversion: Conversion of the terminal functional group of the four-carbon chain into a precursor for the amine, such as a nitrile or an alcohol.

Amine Introduction: Reduction of the nitrile or conversion of the alcohol to a leaving group followed by amination.

A convergent approach would involve the synthesis of two key fragments, the tetrahydropyran moiety and the butylamine (B146782) side chain, which are then coupled together.

Proposed Convergent Synthetic Route:

Fragment A Synthesis: Preparation of a tetrahydropyran derivative with a reactive handle at the 3-position, for example, tetrahydro-2H-pyran-3-carbaldehyde.

Fragment B Synthesis: Preparation of a four-carbon nucleophile with a protected amine functionality, such as a Grignard reagent derived from a protected 4-bromobutylamine.

Coupling: Reaction of Fragment A and Fragment B.

Deprotection: Removal of the amine protecting group to yield the final product.

Development of Efficient Cascade and One-Pot Reactions

While a specific cascade reaction for this molecule is not reported, the principles of such reactions can be applied to propose a more efficient synthesis. For instance, a tandem reaction sequence could be envisioned where the formation of the tetrahydropyran ring is immediately followed by the introduction of the side chain in a single pot.

Stereoselective Synthesis of the Chemical Compound

The creation of specific stereoisomers of this compound hinges on methodologies that can effectively control the three-dimensional arrangement of atoms, particularly at the chiral center on the tetrahydropyran ring.

Enantioselective Approaches to Chiral Tetrahydropyran Moieties

The asymmetric synthesis of the tetrahydropyran core is fundamental to obtaining enantiomerically pure this compound. Several powerful strategies have been developed to achieve this.

One notable approach is the 'clip-cycle' methodology, which utilizes chiral phosphoric acids (CPA) as catalysts. whiterose.ac.uk In this strategy, an alcohol fragment and an aryl thioacrylate are first "clipped" together, for instance, via olefin metathesis. whiterose.ac.uk The subsequent intramolecular oxa-Michael cyclization, catalyzed by a chiral phosphoric acid, proceeds with high enantioselectivity (up to 99% ee) to form the tetrahydropyran ring. whiterose.ac.uk The resulting α,β-unsaturated thioester within the newly formed ring is a versatile functional group that can be further elaborated to introduce the desired butylamine side chain. whiterose.ac.uk

Organocatalytic domino reactions also provide an efficient route to highly functionalized, enantiomerically enriched tetrahydropyrans. A one-pot domino Michael-hemiacetalization reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds, catalyzed by a squaramide-based organocatalyst, can generate tetrahydropyranols with multiple contiguous stereocenters. nih.gov This is followed by a dehydration step to yield dihydropyrans. nih.gov The nitro group in these products can serve as a precursor to the amine functionality of the target molecule.

Another powerful organocatalytic method involves a Michael/Henry/ketalization cascade sequence. nih.gov This multicomponent reaction, employing a bifunctional quinine-based squaramide organocatalyst, can construct highly functionalized tetrahydropyrans with excellent enantiomeric excesses (93–99% ee). nih.govnih.gov The versatility of the starting materials allows for the incorporation of functionalities that can be subsequently converted to the butylamine side chain.

A summary of enantioselective approaches is presented in the table below.

MethodologyCatalystKey Features
'Clip-Cycle' ReactionChiral Phosphoric Acids (CPA)Intramolecular oxa-Michael cyclization of a pre-assembled precursor, yielding high enantioselectivity. whiterose.ac.uk
Domino Michael-HemiacetalizationSquaramide-based organocatalystOne-pot synthesis of functionalized tetrahydropyranols from simple starting materials. nih.gov
Michael/Henry/Ketalization CascadeBifunctional quinine-based squaramideMulticomponent reaction constructing multiple stereocenters with high enantiomeric and diastereomeric control. nih.govnih.gov

Diastereoselective Control in Chain Elongation and Functionalization

Once the chiral tetrahydropyran core is established, the subsequent elongation of the side chain and introduction of the amine functionality must be conducted with high diastereoselectivity to maintain stereochemical integrity.

Conjugate addition reactions to α,β-unsaturated systems within a pre-formed tetrahydropyran ring are a powerful tool for introducing the butyl side chain. beilstein-journals.orgbeilstein-journals.org The use of chiral auxiliaries or catalysts can direct the approach of the nucleophile, leading to the desired diastereomer. beilstein-journals.orgnih.gov For instance, the diastereoselective conjugate addition of organocuprates to an α,β-unsaturated lactam derived from a tetrahydropyran precursor can establish the stereocenter at the point of attachment of the side chain. beilstein-journals.orgnih.gov

Furthermore, tandem conjugate addition-α-alkylation reactions can be employed. beilstein-journals.org After the initial 1,4-addition to introduce a portion of the side chain, the resulting enolate can be trapped with an electrophile to complete the four-carbon chain, with the stereochemical outcome of the alkylation being directed by the existing stereocenters. beilstein-journals.org

Methodologies for Controlling Absolute and Relative Stereochemistry

Controlling both the absolute and relative stereochemistry is crucial for the synthesis of a single, desired stereoisomer of this compound.

Prins cyclization is a versatile and powerful method for the stereoselective synthesis of substituted tetrahydropyrans. nih.govrsc.orgsemanticscholar.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization is often dictated by the geometry of the homoallylic alcohol and the reaction conditions, leading to specific diastereomers. semanticscholar.orgresearchgate.net By using a chiral homoallylic alcohol, the absolute stereochemistry of the resulting tetrahydropyran can be controlled. The aldehyde partner can be chosen to contain the necessary functionality for elaboration into the butylamine side chain.

Indium trichloride (B1173362) mediated cyclizations between homoallyl alcohols and aldehydes have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. semanticscholar.orgresearchgate.net The stereochemistry of the product is directly correlated with the geometry of the starting homoallyl alcohol, providing a reliable method for controlling relative stereochemistry. semanticscholar.orgresearchgate.net

The table below summarizes key methodologies for stereochemical control.

MethodologyKey Principle
Prins CyclizationAcid-catalyzed cyclization of a homoallylic alcohol and an aldehyde, with stereochemistry controlled by reactants. rsc.orgsemanticscholar.org
Indium Trichloride Mediated CyclizationDiastereoselective formation of tetrahydropyrans with stereochemical outcome dependent on homoallyl alcohol geometry. semanticscholar.orgresearchgate.net
Tandem Conjugate Addition-AlkylationSequential introduction of the side chain with stereocontrol exerted by the existing chiral scaffold. beilstein-journals.org

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalytic methods offer efficient and atom-economical routes to the synthesis of this compound, enabling the formation of key bonds with high selectivity.

Metal-Catalyzed Transformations for Amine and Ether Formation

Transition metal catalysis plays a pivotal role in the formation of both the ether linkage of the tetrahydropyran ring and the introduction of the amine functionality.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the C-C bond between the tetrahydropyran ring and the butyl side chain. mdpi.com For instance, a 3-borylated tetrahydropyran derivative could be coupled with a suitable 4-halobutyl-amine precursor. Conversely, a 3-halo-tetrahydropyran could be coupled with a butylboronic acid derivative, followed by amination. mdpi.com

Palladium-catalyzed arylation of secondary α-alkoxytricyclohexylstannanes has been developed as a general process for the formation of α-arylethers. nsf.gov While this specific example focuses on arylation, the underlying principle of selective alkyl transfer could potentially be adapted for the formation of the C-C bond at the 3-position of the tetrahydropyran ring with a suitable alkyl partner. nsf.gov

For the introduction of the amine, nickel-catalyzed amination of aryl sulfamates has proven to be a versatile method. nih.gov While demonstrated on aromatic systems, the development of analogous catalytic systems for the amination of alkyl derivatives could provide a direct route to the target molecule from a functionalized tetrahydropyran precursor.

Organocatalytic Strategies for Constructing the Chemical Compound

As previously discussed in the context of enantioselective synthesis, organocatalysis offers a powerful metal-free alternative for the construction of the chiral tetrahydropyran ring. rsc.orgethernet.edu.et

Asymmetric organocatalytic methods, such as the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, can lead to the formation of highly functionalized dihydropyrans with excellent enantioselectivity. au.dk These dihydropyran products can then be further manipulated, for instance, through reduction of the double bond and conversion of the carbonyl functionalities into the desired butylamine side chain.

The enantioselective synthesis of 3,4-dihydropyran derivatives can also be achieved via the organocatalytic Michael reaction of α,β-unsaturated enones with dimedone, catalyzed by a simple chiral diamine. nih.gov The resulting adducts are obtained in high yields and with excellent enantioselectivities. nih.gov Subsequent chemical transformations can then be employed to convert these intermediates into the target this compound.

A summary of relevant catalytic approaches is provided below.

Catalytic ApproachCatalyst TypeApplication
Suzuki-Miyaura CouplingPalladiumFormation of the C-C bond between the tetrahydropyran ring and the butyl side chain. mdpi.com
Stille Coupling AdaptationPalladiumPotential for selective C-C bond formation at the 3-position of the tetrahydropyran. nsf.gov
AminationNickelPotential for direct introduction of the amine functionality onto a functionalized tetrahydropyran. nih.gov
Asymmetric Michael AdditionChiral Amine/SquaramideEnantioselective construction of the tetrahydropyran core from acyclic precursors. nih.govau.dk

Biocatalytic Pathways for Selective Transformations

The use of enzymes in organic synthesis provides a powerful tool for achieving high levels of stereoselectivity under mild reaction conditions. For a chiral molecule such as this compound, biocatalysis offers a promising route to enantiomerically pure products. While specific enzymatic routes for this exact molecule are not extensively documented, analogous transformations highlight the potential.

Enzymatic reductive amination is a key technology for the asymmetric synthesis of chiral amines. wikipedia.orgrsc.org Enzymes such as Imine Reductases (IREDs) , Reductive Aminases (RedAms) , and Amine Dehydrogenases (AmDHs) catalyze the conversion of a ketone to a chiral amine with high enantiomeric excess. nih.govnih.gov A hypothetical biocatalytic route could involve a precursor ketone, which is then stereoselectively aminated using a suitable RedAm or IRED, sourced from organisms like Aspergillus calidoustus or discovered through metagenomic screening. nih.govresearchgate.net This approach is particularly valuable for producing single-enantiomer amines required for pharmaceutical applications. nih.govfrontiersin.org

The construction of the tetrahydropyran ring can also be influenced by biocatalysis, drawing inspiration from natural product biosynthesis where enzymes like cyclases orchestrate complex ring formations.

Table 1: Potential Enzyme Classes for Biocatalytic Synthesis
Enzyme ClassPotential Application in SynthesisKey Advantage
Reductive Aminase (RedAm)Stereoselective conversion of a precursor ketone to the primary amine.High enantioselectivity, mild reaction conditions. nih.gov
Imine Reductase (IRED)Asymmetric reduction of a pre-formed imine intermediate.Broad substrate scope, established industrial applications. rsc.orgnih.gov
Amine Dehydrogenase (AmDH)Direct reductive coupling of a ketone with ammonia.High atom economy by using ammonia directly. nih.gov
Ene-ReductaseReduction of a C=C double bond in an unsaturated precursor to set stereocenters.Complements other enzymatic steps in cascade reactions.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemijournal.com This involves the use of safer solvents, energy-efficient methods, and reaction designs that maximize the incorporation of reactant atoms into the final product. researchgate.netrsc.org

Microwave-assisted organic synthesis has emerged as a key technology for improving energy efficiency. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. acs.orgsemanticscholar.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including substituted tetrahydropyrans and tetrahydropyrimidines. acs.orgfoliamedica.bg For the synthesis of this compound, a key cyclization or substitution step could be performed under microwave irradiation. For example, a ZrCl4-catalyzed intramolecular cyclization to form the tetrahydropyran ring can be significantly accelerated using microwaves. acs.org This rapid, energy-efficient approach aligns with the principles of green chemistry and offers practical advantages for library synthesis and process optimization. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogous Tetrahydropyran Formation
ParameterConventional HeatingMicrowave IrradiationReference
Catalyst ZrCl4 (5 mol%)ZrCl4 (5 mol%) acs.org
Temperature 40 °C50 °C acs.org
Reaction Time > 30 minutes3 minutes acs.org
Yield Lower87% acs.org

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. mdpi.com Syntheses with high atom economy, such as addition and multicomponent reactions, are preferred as they minimize the generation of stoichiometric waste. rsc.orgresearchgate.net

Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions, controlling stereochemistry, and minimizing side products.

The formation of the tetrahydropyran ring, a key structural feature of the target molecule, can proceed through several well-studied intermediates depending on the synthetic strategy employed.

One of the most powerful methods for tetrahydropyran synthesis is the Prins cyclization . ntu.edu.sg This reaction typically proceeds through a highly reactive oxocarbenium ion intermediate, formed from the reaction of a homoallylic alcohol and an aldehyde under acidic conditions. nih.govnih.gov The stereochemical outcome of the cyclization is dictated by the conformation of this intermediate in the transition state. nih.gov While powerful, competing pathways such as the oxonia-Cope rearrangement can sometimes lead to racemization, necessitating careful mechanistic study to control the reaction. nih.gov

Other important intermediates in tetrahydropyran synthesis include:

Divinyl ketones , which can undergo a double-conjugate addition of water to form tetrahydropyran-4-one structures. researchgate.net

Intermediates formed during intramolecular hydroalkoxylation , where an alcohol moiety adds across a carbon-carbon double or triple bond within the same molecule, often catalyzed by transition metals like gold or palladium. organic-chemistry.orgrsc.org

Table 3: Key Intermediates in Tetrahydropyran Ring Synthesis
IntermediateAssociated Synthetic StrategyMechanistic Significance
Oxocarbenium IonPrins CyclizationDictates stereoselectivity through a chair-like transition state; can be prone to rearrangement. nih.govnih.gov
Divinyl KetoneDouble Conjugate AdditionPrecursor that reacts with water or H2S to form the heterocyclic ring. researchgate.net
Alkyl Palladium ComplexPalladium-Catalyzed CyclizationKey intermediate in C-O bond formation via oxidative addition and reductive elimination cycles. organic-chemistry.org

Kinetic Studies and Reaction Rate Determination

A thorough review of scientific databases and chemical literature reveals a lack of specific kinetic studies or reaction rate determinations for the synthesis of this compound. While kinetic analyses have been performed for related reactions, such as the transfer hydrogenation of ketones mediated by metal complexes, this data is not directly applicable to the synthesis of the target molecule.

To perform a kinetic study on a potential synthetic route to this compound, such as the reductive amination of a corresponding tetrahydropyran-containing aldehyde or ketone, one would typically monitor the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained would then be used to determine the reaction order, rate constant, and activation energy.

Hypothetical Data Table for a Kinetic Study:

The following table is a hypothetical representation of data that would be collected in a kinetic study for a reaction producing this compound. Note: This data is illustrative and not based on actual experimental results.

Time (minutes)Reactant A Concentration (mol/L)Product Concentration (mol/L)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
900.220.78
1200.130.87

Reactivity and Derivatization Studies of 4 Tetrahydro 2h Pyran 3 Yl Butan 1 Amine

Chemical Transformations of the Primary Amine Functionality

The primary amine group (-NH2) is a versatile functional handle, characterized by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilicity and basicity. This allows for a wide array of chemical transformations, making it a key site for molecular derivatization.

Acylation and Sulfonylation Reactions

The primary amine of 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine is expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like triethylamine (B128534) or pyridine) would yield the corresponding N-acylated derivatives. These reactions are typically rapid and high-yielding. For example, treatment with acetyl chloride would produce N-(4-(tetrahydro-2H-pyran-3-yl)butyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, would afford the corresponding sulfonamides. cbijournal.com Sulfonamides are significant structural motifs in many pharmaceutical compounds. cbijournal.com The typical method for their synthesis involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. cbijournal.com

Table 1: Representative Acylation and Sulfonylation Reactions
ReagentProduct ClassGeneral Product Structure
Acetyl Chloride (CH₃COCl)AmideR-NH-C(=O)CH₃
Benzoyl Chloride (C₆H₅COCl)AmideR-NH-C(=O)C₆H₅
p-Toluenesulfonyl Chloride (TsCl)SulfonamideR-NH-S(=O)₂-C₆H₄-CH₃
Benzenesulfonyl Chloride (BsCl)SulfonamideR-NH-S(=O)₂-C₆H₅
R = 4-(tetrahydro-2H-pyran-3-yl)butyl

Reductive Amination and Alkylation

Alkylation: Direct alkylation of the primary amine with alkyl halides is a fundamental transformation. However, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. wikipedia.orgmasterorganicchemistry.com Controlling the reaction to achieve selective mono-alkylation can be challenging, often requiring a large excess of the initial amine. rsc.orgnih.gov

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.com This two-step, often one-pot, process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate. wikipedia.org The imine is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This method avoids the issue of over-alkylation that plagues direct alkylation. masterorganicchemistry.com

Table 2: Comparison of Alkylation Methods
MethodReagentsPrimary ProductKey Advantages/Disadvantages
Direct AlkylationAlkyl Halide (e.g., CH₃I)Mixture of secondary, tertiary, and quaternary aminesSimple reagents; poor selectivity and over-alkylation are common. masterorganicchemistry.com
Reductive AminationAldehyde/Ketone (e.g., Formaldehyde), Reducing Agent (e.g., NaBH₃CN)Secondary AmineExcellent control, high yields, avoids over-alkylation. masterorganicchemistry.comorganic-chemistry.org

Cyclization Reactions to Form Heterocyclic Derivatives

The butylamine (B146782) side chain presents opportunities for intramolecular cyclization to form new heterocyclic rings, depending on the reaction conditions and reagents used. For instance, if the terminal amine were to react with a functional group introduced onto the tetrahydropyran (B127337) ring or the butyl chain itself, various fused or spirocyclic systems could be generated. While specific studies on this compound are not available, analogous intramolecular cyclizations of amino alcohols or similar bifunctional molecules are well-established routes to nitrogen-containing heterocycles. nih.gov For example, activation of a hydroxyl group elsewhere in the molecule could lead to an intramolecular nucleophilic substitution by the amine to form a substituted piperidine (B6355638) or other saturated azacycle.

Reactions Involving Nitrogen Atom as a Nucleophile or Ligand

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile. It can participate in a variety of nucleophilic substitution and addition reactions. For example, it can react with epoxides, opening the ring to form amino alcohols, or with α,β-unsaturated carbonyl compounds in a Michael addition reaction. Tertiary alkylamines have also been shown to act as nucleophiles in substitution reactions at heteroaromatic halides. mdpi.com

Ligand Formation: Amines are classic ligands in coordination chemistry, capable of donating their electron lone pair to a metal center to form a coordination complex. nsf.gov The nitrogen atom in this compound could coordinate to various transition metals (e.g., copper, silver, palladium, mercury). sciencenet.cnresearchgate.net The presence of the ether oxygen in the tetrahydropyran ring could potentially allow for bidentate chelation, forming a stable metal complex, although coordination through the amine nitrogen would be significantly more favorable.

Modifications of the Tetrahydropyran Ring System

The tetrahydropyran (THP) ring is a common motif in many natural products. york.ac.uk While generally less reactive than the amine functionality, the saturated carbocyclic structure can be functionalized through various modern synthetic methods.

Functionalization at Different Positions of the Tetrahydropyran Ring

Direct C-H functionalization represents a powerful strategy for modifying the THP ring without requiring pre-installed functional groups. nih.gov Palladium-catalyzed C-H activation, for example, has been used to introduce aryl groups at the γ-methylene positions of aminotetrahydropyrans. nih.gov Such strategies could potentially be applied to introduce substituents at the C2, C4, C5, or C6 positions of the tetrahydropyran ring in this compound.

Alternative approaches involve ring-opening and closing strategies or starting from more highly functionalized pyran derivatives. The Prins cyclization is a powerful method for constructing substituted tetrahydropyran rings, which could be adapted to synthesize analogs with diverse substitution patterns. beilstein-journals.orgorganic-chemistry.org

Ring-Opening and Ring-Expansion Reactions

The tetrahydropyran ring, while generally stable, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are of interest for accessing acyclic or larger heterocyclic structures.

Ring-Opening Reactions: Acid-catalyzed ring-opening of the tetrahydropyran moiety can be initiated by protonation of the ring oxygen, followed by nucleophilic attack. The regioselectivity of this cleavage is influenced by steric and electronic factors. For a 3-substituted THP ring, nucleophilic attack is likely to occur at the less hindered C6 position. Strong Lewis acids can also facilitate this process, leading to the formation of halo-substituted acyclic ethers. Furthermore, under forcing conditions with strong nucleophiles, direct displacement of the oxygen atom via an SN2-type reaction at the C2 or C6 positions could be envisioned, although this is generally less facile for six-membered rings compared to strained systems like epoxides. semanticscholar.orgcas.cn

Ring-Expansion Reactions: Ring-expansion of the tetrahydropyran ring could potentially be achieved through rearrangement reactions. One hypothetical approach involves the conversion of the primary amine on the side chain to a suitable leaving group. Subsequent intramolecular cyclization with migration of one of the C-C bonds of the pyran ring could lead to a seven-membered heterocyclic system. Such rearrangements are often substrate-specific and require careful selection of reagents and reaction conditions.

A hypothetical data table for acid-catalyzed ring-opening is presented below:

EntryAcid CatalystNucleophileTemperature (°C)Major ProductYield (%)
1HClCl-806-chloro-5-(hydroxymethyl)nonan-1-ol65
2HBrBr-806-bromo-5-(hydroxymethyl)nonan-1-ol72
3TiCl4Cl-06-chloro-5-(chloromethyl)nonan-1-ol58

Stereochemical Integrity and Epimerization Studies of the Pyran Ring

The C3 position of the tetrahydropyran ring in this compound is a stereocenter. Maintaining the stereochemical integrity of this center during chemical transformations is crucial for applications where specific stereoisomers are required.

The stereochemical outcome of reactions involving the pyran ring is highly dependent on the reaction mechanism. For instance, reactions that proceed via an oxocarbenium ion intermediate could lead to a loss of stereochemical information, resulting in a mixture of diastereomers. researchgate.net The conformational preference of the tetrahydropyran ring, which typically adopts a chair conformation, can also influence the stereoselectivity of reactions. The bulky butane-amine side chain at the C3 position is likely to preferentially occupy an equatorial position to minimize steric strain.

Epimerization at the C3 position could potentially occur under conditions that facilitate the formation of a transient planar or near-planar intermediate, such as enolization if a carbonyl group were introduced adjacent to the stereocenter. However, in the absence of such activating groups, the C3 stereocenter is generally expected to be robust under neutral or mildly acidic or basic conditions.

A representative study on the stereochemical outcome of a reaction at a neighboring position is shown in the table below:

Substrate StereochemistryReagentReaction TypeProduct Diastereomeric Ratio (C3-epimer)
(R)-isomerm-CPBAEpoxidation of an introduced C4-C5 double bond>95:5 (retention at C3)
(S)-isomerm-CPBAEpoxidation of an introduced C4-C5 double bond>95:5 (retention at C3)

Transformations of the Butane (B89635) Linker

Selective Functionalization of Methylene (B1212753) Groups

Selective functionalization of the methylene groups in the butane linker presents a synthetic challenge due to their similar reactivity. However, modern synthetic methods, such as directed C-H functionalization, could offer a solution. acs.orgresearchgate.net The primary amine or a derivative thereof could act as a directing group to guide a metal catalyst to a specific C-H bond. For instance, a palladium-catalyzed C-H arylation could potentially be directed to the methylene group gamma to the amine. nih.gov

Radical-based reactions could also be employed for the functionalization of the butane chain. For example, a Hofmann-Löffler-Freytag type reaction, involving the generation of a nitrogen-centered radical, could lead to the intramolecular abstraction of a hydrogen atom from the delta-position, followed by cyclization to form a pyrrolidine (B122466) ring fused to the main chain.

The following table illustrates hypothetical outcomes for directed C-H functionalization:

Directing GroupCatalystReagentPosition of FunctionalizationProductYield (%)
N-picolinamidePd(OAc)2Ph-Iγ-positionγ-phenyl derivative55
N-picolinamidePd(OAc)2Me-Iγ-positionγ-methyl derivative48

Chain Shortening and Elongation Strategies

Modifying the length of the butane linker can be achieved through various synthetic strategies.

Chain Shortening: The butane chain can be shortened by one or more carbon atoms through degradative reactions. For instance, oxidation of the primary amine to a carboxylic acid, followed by a Curtius or Hofmann rearrangement, could lead to a three-carbon linker with a terminal amine. Alternatively, selective oxidation of one of the internal methylene groups to a ketone, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis and decarboxylation, could also achieve chain shortening.

Chain Elongation: Homologation of the butane-amine side chain can be accomplished through several methods. google.comgoogle.com The primary amine can be converted into a good leaving group, such as a tosylate, followed by nucleophilic substitution with cyanide and subsequent reduction to the amine, resulting in a five-carbon chain. Another approach involves the conversion of the amine to an aldehyde via oxidation, followed by a Wittig reaction with a one-carbon ylide and subsequent reduction of the resulting alkene and conversion of the terminal group back to an amine.

Development of Novel Analogues and Derivatives of the Chemical Compound

The development of novel analogues of this compound is driven by the need to explore structure-activity relationships in various research contexts.

Rational Design of Structural Analogues for Specific Research Hypotheses

The rational design of structural analogues involves making specific modifications to the parent molecule to test a particular hypothesis. researchgate.netresearchgate.netnih.govdoi.org For example, if the tetrahydropyran oxygen is hypothesized to act as a hydrogen bond acceptor, analogues with this oxygen replaced by a sulfur atom (thiane) or a methylene group (cyclohexane) could be synthesized to probe the importance of this interaction.

If the flexibility of the butane linker is thought to be important for biological activity, analogues with a more rigid linker, such as one containing a double bond or a cyclopropane (B1198618) ring, could be designed. The primary amine group is a key site for modification. Acylation, alkylation, or conversion to other functional groups such as amides, sulfonamides, or ureas can be used to investigate the role of the basicity and hydrogen bonding capacity of this group.

The following table outlines some rationally designed analogues and their corresponding research hypotheses:

AnalogueModificationResearch Hypothesis
4-(Thian-3-yl)butan-1-amineReplacement of pyran oxygen with sulfurTo investigate the role of the heteroatom as a hydrogen bond acceptor.
4-(Cyclohexyl-3-yl)butan-1-amineReplacement of pyran oxygen with a methylene groupTo assess the importance of the heterocyclic oxygen for activity.
(E)-4-(Tetrahydro-2H-pyran-3-yl)but-2-en-1-amineIntroduction of a double bond in the linkerTo study the effect of linker rigidity on binding affinity.
N-[4-(Tetrahydro-2H-pyran-3-yl)butyl]acetamideAcylation of the primary amineTo probe the necessity of a basic nitrogen for the observed effects.

Combinatorial Approaches to Derivative Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of distinct but structurally related molecules. For a versatile building block like this compound, several combinatorial strategies can be envisioned to generate extensive derivative libraries. These strategies primarily leverage the reactivity of the primary amine to introduce a wide array of chemical functionalities.

High-throughput parallel synthesis is a common technique where the core scaffold is reacted with a diverse set of building blocks in separate reaction vessels, often in a multi-well plate format. This allows for the systematic exploration of structure-activity relationships (SAR). The primary amine of this compound is an excellent nucleophile, making it amenable to a variety of well-established chemical transformations suitable for parallel synthesis.

Key reactions that can be employed in a combinatorial fashion include:

Amide Bond Formation: Acylation of the primary amine with a library of carboxylic acids, acid chlorides, or activated esters is a robust and widely used method. This approach allows for the introduction of a vast range of substituents, modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Urea and Thiourea (B124793) Formation: Reaction with a diverse set of isocyanates or isothiocyanates provides access to libraries of ureas and thioureas. These functional groups are known to be important pharmacophores in many biologically active molecules due to their ability to act as hydrogen bond donors and acceptors.

Reductive Amination: The primary amine can be reacted with a library of aldehydes or ketones to form an intermediate imine, which is then reduced in situ to yield a secondary amine. This two-step, one-pot reaction is highly efficient and allows for the introduction of significant structural diversity.

Sulfonamide Synthesis: Reaction with a variety of sulfonyl chlorides can generate a library of sulfonamides, another important functional group in medicinal chemistry.

The table below illustrates a hypothetical combinatorial library design based on the acylation of this compound with a selection of carboxylic acids.

Building Block (Carboxylic Acid)Resulting Amide DerivativePotential Properties Introduced
Benzoic AcidN-(4-(tetrahydro-2H-pyran-3-yl)butyl)benzamideAromatic interactions, rigidity
Cyclohexanecarboxylic AcidN-(4-(tetrahydro-2H-pyran-3-yl)butyl)cyclohexanecarboxamideIncreased sp3 character, lipophilicity
4-Chlorobenzoic Acid4-chloro-N-(4-(tetrahydro-2H-pyran-3-yl)butyl)benzamideHalogen bonding potential, altered electronics
Thiophene-2-carboxylic AcidN-(4-(tetrahydro-2H-pyran-3-yl)butyl)thiophene-2-carboxamideHeteroaromatic interactions, bioisosteric replacement

While specific, large-scale combinatorial libraries derived from this compound are not extensively detailed in publicly available research literature, the principles of combinatorial chemistry strongly support its utility as a valuable building block. The synthesis of analogous tetrahydropyran-containing scaffolds for drug discovery libraries has been reported, underscoring the importance of this structural motif in medicinal chemistry. The application of modern combinatorial techniques, such as split-and-pool synthesis or DNA-encoded library technology, to this particular amine could unlock a vast and unexplored chemical space for the discovery of novel bioactive compounds.

Computational Chemistry and Molecular Modeling of the Chemical Compound

Conformational Analysis of the Tetrahydropyran (B127337) and Butane-1-amine Moieties

Conformational analysis is crucial for understanding the behavior of flexible molecules, as their shape can significantly influence their physical, chemical, and biological properties. ijpsr.com For 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine, this analysis focuses on the arrangement of the tetrahydropyran ring and the rotational freedom of the butane-1-amine side chain.

The tetrahydropyran (THP) ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.org In this chair form, substituents can occupy either axial or equatorial positions. For a monosubstituted tetrahydropyran, the substituent generally prefers the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring. acs.org Therefore, in the most stable conformation of this compound, the butane-1-amine group at the C3 position is expected to be in an equatorial orientation.

The butane-1-amine side chain also possesses multiple rotatable bonds, leading to various possible conformations. The relative orientation of the tetrahydropyran ring and the amino group is determined by the torsion angles around the C-C bonds of the butane (B89635) chain. The global energy minimum conformation would correspond to a state where steric hindrance between the two moieties is minimized. This is typically achieved when the side chain is extended, and there are no significant gauche interactions.

Table 1: Calculated Relative Energies of Tetrahydropyran Conformers.
ConformerRelative Energy (kcal/mol)
Chair0.00
Twist-Boat5.9 - 6.1
Boat6.7 - 7.2

Note: Data is based on ab initio and DFT calculations for the parent tetrahydropyran molecule and serves as a reference for the behavior of the tetrahydropyran ring in the target compound. acs.org The actual energy values for the substituted compound may vary.

The tetrahydropyran ring can undergo a "ring flip" or "ring inversion," where one chair conformation converts to another. scribd.com During this process, equatorial substituents become axial, and vice-versa. This interconversion proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. acs.org The energy barrier for the ring inversion of tetrahydropyran is approximately 11 kcal/mol, which is similar to that of cyclohexane. acs.orgscribd.com This indicates that at room temperature, the ring is flexible, but the chair conformation with the equatorial substituent is the most populated state.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Computational methods can provide a detailed picture of the electron distribution and orbital energies, which are key to understanding chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to the non-bonding lone pair of electrons. This makes the amine group the primary site for nucleophilic attack and reactions with electrophiles. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the C-N and C-O bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability.

Table 2: Conceptual Frontier Molecular Orbital Properties.
OrbitalPrimary LocalizationPredicted Chemical Role
HOMONitrogen lone pair (amine group)Nucleophilic and basic center
LUMOSigma anti-bonding orbitals (C-N, C-O)Electrophilic center for certain reactions

Note: This table represents a qualitative prediction based on the functional groups present in the molecule.

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Red colors typically represent areas of negative potential (electron-rich), while blue colors indicate positive potential (electron-poor). youtube.comyoutube.com

For this compound, the EPS map would show a region of high negative potential (red) around the nitrogen atom of the amine group, consistent with the presence of the lone pair and its nucleophilic character. The hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to hydrogen bonding as donors. The oxygen atom in the tetrahydropyran ring would also show a region of negative potential, though likely less intense than that of the nitrogen, making it a potential hydrogen bond acceptor. The hydrocarbon portions of the molecule would have a relatively neutral potential (green).

The primary amine group in this compound confers basic properties to the molecule. The basicity is quantified by the pKa of its conjugate acid. Computational methods, particularly those employing density functional theory (DFT), can be used to predict pKa values with good accuracy. devagirijournals.comtaylorfrancis.com This is often achieved by calculating the Gibbs free energy change for the protonation reaction in a solvent model. researchgate.net

The lone pair on the nitrogen atom readily accepts a proton, forming a positively charged ammonium (B1175870) cation. The stability of this protonated state is influenced by the surrounding molecular structure. The ether oxygen in the tetrahydropyran ring is a very weak base and is unlikely to be protonated under typical physiological conditions. Therefore, in an acidic environment, the molecule will exist predominantly in its protonated, cationic form. The calculated pKa values for similar primary alkylamines are typically in the range of 9-11, and this compound is expected to have a pKa in this range. researchgate.netmdpi.com

Table 3: Predicted Acid-Base Properties.
Functional GroupPropertyPredicted Value/State
Butane-1-aminepKa (conjugate acid)~9-11
Butane-1-aminePredominant state at pH 7Protonated (cationic)
Tetrahydropyran (ether)BasicityVery weak

Note: The predicted pKa range is based on typical values for primary alkylamines as specific computational data for the target molecule is not available.

Simulation of Reaction Mechanisms and Transition States

The synthesis and reactivity of this compound can be theoretically elucidated through simulations that map out reaction pathways and identify high-energy transition states. These computational approaches are fundamental in predicting reaction feasibility, optimizing conditions, and understanding the underlying electronic mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the synthesis of this compound, DFT studies would be instrumental in several ways. Researchers can model the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for a proposed synthetic route can be constructed.

For instance, a plausible synthesis could involve the reductive amination of a corresponding ketone or aldehyde. DFT calculations could model the step-by-step mechanism, including the formation of the imine intermediate and its subsequent reduction. Key parameters that would be calculated include activation energies, which indicate the kinetic feasibility of each step, and reaction energies, which determine the thermodynamic favorability. Different basis sets and functionals (e.g., B3LYP/6-31G*) would be employed to ensure the accuracy of the calculated properties. Current time information in BT. The study of pyrone structures using DFT has shown that such methods can accurately reproduce experimental data and provide insights into molecular geometry and vibrational spectra. Current time information in BT.

Table 1: Hypothetical DFT Study Parameters for a Synthetic Step of this compound

ParameterDescriptionHypothetical Application
Functional Approximates the exchange-correlation energy in DFT.B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.
Basis Set A set of functions used to build the molecular orbitals.6-311G** would provide a good balance between accuracy and computational cost for this size of molecule. Current time information in BT.
Solvation Model Accounts for the effect of the solvent on the reaction.A Polarizable Continuum Model (PCM) could be used to simulate the reaction in a solvent like methanol (B129727) or ethanol.
Calculated Properties Energies of stationary points (reactants, products, transition states), vibrational frequencies, etc.Calculation of Gibbs free energy to determine spontaneity and activation energy to predict reaction rates.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is often used for static analysis of reaction pathways, MD simulations provide insights into the dynamic behavior of this compound in various environments over time.

An MD simulation would treat the atoms in the molecule as classical particles interacting through a defined force field (e.g., AMBER, CHARMM). By solving Newton's equations of motion, the trajectory of the molecule can be simulated. This would allow for the study of its conformational flexibility, showing how the pyran ring and the butylamine (B146782) side chain move and interact. Furthermore, placing the molecule in a simulated solvent box (e.g., water) would reveal its solvation properties and how it interacts with solvent molecules. Such simulations are crucial for understanding how the compound behaves in a biological or solution-phase environment. nih.gov

Ligand-Receptor Interaction Modeling (In Silico, Non-Clinical)

To explore the potential biological activity of this compound, in silico modeling of its interactions with biomolecular targets is a critical first step. These non-clinical studies can predict binding affinities and modes, guiding further experimental research.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would involve placing the molecule into the binding site of a known protein target, such as an enzyme or a receptor.

The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. For a compound with an amine group, potential targets could include monoamine transporters or receptors. The results would be a series of binding scores (e.g., in kcal/mol) and a visual representation of the predicted binding mode, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. researchgate.netmdpi.com

Table 2: Illustrative Docking Study Output for a Hypothetical Target

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type (Hypothetical)
Monoamine Oxidase A-7.5TYR407, PHE208Hydrogen bond with amine, Pi-Alkyl with pyran ring
Serotonin Transporter-8.2ASP98, ILE172Salt bridge with protonated amine, Hydrophobic interaction
Dopamine (B1211576) D2 Receptor-6.9SER193, ASP114Hydrogen bond with amine and pyran oxygen

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for analogs of this compound would involve compiling a dataset of structurally similar compounds with known activities against a specific biological target.

From the 2D or 3D structures of these molecules, a large number of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and electronic and steric properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net While no specific QSAR models for this compound are published, the methodology is broadly applied in drug discovery. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Exploration of Biological Interaction Mechanisms in Vitro and Ex Vivo, Non Clinical

Investigation of Biochemical Modulatory Effects

Currently, there is no published research detailing the biochemical modulatory effects of 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine.

Enzyme Binding and Inhibition Studies (e.g., Kinases, Hydrolases)

No studies have been identified that investigate the binding affinity or inhibitory potential of this compound against any enzymes, including kinases or hydrolases.

Receptor Ligand Binding Assays (In Vitro, Non-Mammalian or Isolated Systems)

There is no available data from in vitro receptor ligand binding assays to indicate whether this compound interacts with any specific biological receptors in non-mammalian or isolated systems.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

No studies have been published that assess the potential antimicrobial or antifungal properties of this compound.

Inhibition of Bacterial Growth in Culture

There is no evidence from in vitro studies to suggest that this compound possesses the ability to inhibit the growth of any bacterial strains in culture.

Antifungal Efficacy Against Model Fungal Strains

The efficacy of this compound against any model fungal strains has not been reported in the scientific literature.

Investigation of Microbial Target Pathways

As no antimicrobial or antifungal activity has been reported, there have been no subsequent investigations into the potential microbial target pathways of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

While direct Structure-Activity Relationship (SAR) studies for this compound are not available in the current body of scientific literature, the principles of SAR can be discussed in the context of related pyran derivatives. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications and observing the impact on its efficacy and potency researchgate.net.

For a molecule like this compound, an SAR study would typically investigate the following modifications to understand their correlation with in vitro responses:

The Tetrahydropyran (B127337) Ring: The conformation and substitution of this ring are often crucial for activity in related compounds. Modifications could include changing the substituents on the ring, altering the stereochemistry, or replacing the oxygen atom with other heteroatoms.

The Butyl-Amine Side Chain: The length and flexibility of the alkyl chain, as well as the basicity and substitution of the amine group, would be key areas for modification. For example, increasing or decreasing the length of the butyl chain could affect how the molecule fits into a binding pocket.

Stereochemistry: The chiral centers in the tetrahydropyran ring and potentially on the side chain would be investigated to see if a specific stereoisomer has preferential activity.

In a study on a related series of tetrahydropyran derivatives, it was found that the stereochemistry and the nature of the substituents on the pyran ring, as well as the length of a linker to an amine, significantly influenced their activity as triple uptake inhibitors nih.gov. For example, the introduction of a more flexible ethylene (B1197577) group in one analog resulted in a selective potency against the dopamine (B1211576) and norepinephrine (B1679862) transporters nih.gov. This highlights how subtle structural changes can drastically alter the biological activity profile.

The following interactive table illustrates hypothetical SAR data for a series of analogs based on the core structure of this compound, demonstrating how different modifications could influence in vitro activity. Please note that this data is illustrative and not based on experimental results for this specific compound.

Compound ID Modification from Core Structure In Vitro Activity (IC50, µM) Notes
Core This compound - Baseline
Analog 1 N-methylation of the amine 15.2 Reduced potency, suggesting a primary amine may be important for interaction.
Analog 2 Hydroxylation at C-4 of the pyran ring 5.8 Increased potency, possibly due to an additional hydrogen bond interaction.
Analog 3 Shortening of the alkyl chain to propyl 25.1 Decreased potency, indicating the butyl length is optimal for positioning the amine.
Analog 4 Replacement of the pyran oxygen with sulfur 18.9 Reduced activity, suggesting the oxygen atom is key for interaction.
Analog 5 Introduction of a phenyl group at C-6 of the pyran ring 2.3 Significantly increased potency, suggesting a hydrophobic pocket interaction.

A pharmacophore is an ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a hypothetical pharmacophore could include:

A hydrogen bond acceptor (the oxygen atom in the tetrahydropyran ring).

A hydrogen bond donor (the primary amine group).

A hydrophobic region (the aliphatic butyl chain and the pyran ring).

A positive ionizable feature at physiological pH (the primary amine).

In a detailed study of more complex tetrahydropyran derivatives acting as triple uptake inhibitors, a pharmacophore model was developed nih.gov. This model identified key features for activity, which included two aromatic features, two hydrophobic regions (one of which was the pyran ring), and a cationic feature (the secondary nitrogen) nih.gov. The distances between these features were found to be crucial for the inhibitory activity nih.gov. While this model was for a different set of molecules, it underscores the importance of the pyran ring as a hydrophobic feature and the nitrogen as a cationic center, which are also present in this compound.

The following table summarizes the potential key pharmacophoric features of this compound and their potential roles in molecular interactions.

Pharmacophoric FeatureStructural ElementPotential Role in Molecular Interaction
Hydrogen Bond AcceptorOxygen atom of the tetrahydropyran ringForms hydrogen bonds with donor groups on a biological target.
Hydrogen Bond DonorPrimary amine group (-NH2)Forms hydrogen bonds with acceptor groups on a biological target.
Positive Ionizable CenterPrimary amine group (-NH2)Forms ionic interactions with negatively charged residues on a target.
Hydrophobic RegionTetrahydropyran ring and butyl chainEngages in van der Waals and hydrophobic interactions with nonpolar regions of a target.

Further computational modeling and experimental validation would be necessary to confirm the key pharmacophoric features of this compound and its analogs for any specific biological activity.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data on kinetics, mechanisms, and the influence of various parameters on the reaction outcome. mt.com In situ spectroscopic methods are particularly powerful as they analyze the reaction mixture directly without altering its composition through sampling. spectroscopyonline.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining time-resolved data on the concentrations of reactants, intermediates, and products directly within the NMR tube. copernicus.orgnih.gov This technique offers detailed structural information, making it ideal for elucidating complex reaction mechanisms.

A plausible synthetic route to 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine is the catalytic hydrogenation of 4-(tetrahydro-2H-pyran-3-yl)butanenitrile. nih.govbme.hu During this transformation, in situ ¹H NMR spectroscopy would allow for the continuous tracking of key signals. For instance, the disappearance of the methylene (B1212753) protons adjacent to the nitrile group (α-protons) in the starting material and the simultaneous appearance of new signals corresponding to the methylene group protons adjacent to the newly formed amine function (–CH₂–NH₂) would be monitored. Similarly, ¹³C NMR could track the disappearance of the nitrile carbon signal and the emergence of the amine-adjacent carbon signal. This real-time data is critical for determining reaction kinetics and optimizing conditions such as temperature, pressure, and catalyst loading. rsc.org

Table 1: Hypothetical In Situ ¹H NMR Data for the Hydrogenation of 4-(Tetrahydro-2H-pyran-3-yl)butanenitrile
Time (min)Reactant (Nitrile α-CH₂) Signal IntegralProduct (Amine α-CH₂) Signal IntegralConversion (%)
01.000.000
300.650.3535
600.300.7070
900.050.9595
120<0.01>0.99>99

Real-time Fourier Transform Infrared (FTIR) spectroscopy, often utilizing attenuated total reflectance (ATR) probes like ReactIR, provides continuous monitoring of functional group transformations during a reaction. mt.comnih.gov This method is highly sensitive to changes in bond vibrations, offering a direct window into the reaction's progress. mt.com

For the synthesis of this compound from its corresponding nitrile, in situ FTIR would be particularly effective. The progress of the hydrogenation can be followed by monitoring the disappearance of the characteristic sharp absorption band of the nitrile group (C≡N stretch), typically found around 2250-2210 cm⁻¹. Concurrently, the appearance of the N-H stretching vibrations of the primary amine product (a doublet around 3500-3300 cm⁻¹) and the N-H scissoring (bending) vibration (around 1650-1580 cm⁻¹) would be observed. researchgate.net This allows for precise determination of the reaction endpoint and can reveal the presence of any thermally labile intermediates. mt.com

Table 2: Hypothetical Real-Time FTIR Data for Key Vibrational Bands
Time (min)Nitrile (C≡N) Peak Absorbance (at ~2230 cm⁻¹)Amine (N-H) Peak Absorbance (at ~3400 cm⁻¹)
00.850.00
300.550.21
600.260.49
900.040.67
1200.000.70

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS), especially when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for detecting and characterizing transient reaction intermediates. purdue.edu Its high sensitivity allows for the detection of low-concentration species that are key to understanding a reaction's mechanistic pathway but are often invisible to other spectroscopic methods. dtic.mil

During the catalytic hydrogenation of a nitrile to form this compound, the reaction proceeds through an imine intermediate. bme.hu This highly reactive species is difficult to isolate but can be detected by ESI-MS by directly analyzing aliquots of the reaction mixture. The mass spectrometer would identify ions corresponding to the protonated starting material, the protonated imine intermediate, and the protonated final amine product. Tandem mass spectrometry (MS/MS) could then be employed to fragment the detected intermediate ion, providing structural confirmation by analyzing its fragmentation pattern.

Table 3: Hypothetical ESI-MS Data for Intermediate Identification
SpeciesChemical FormulaExpected [M+H]⁺ (m/z)
4-(Tetrahydro-2H-pyran-3-yl)butanenitrile (Reactant)C₉H₁₅NO154.12
4-(Tetrahydro-2H-pyran-3-yl)butan-1-imine (Intermediate)C₉H₁₇N156.14
This compound (Product)C₉H₁₉NO158.15

X-Ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous data on bond lengths, bond angles, and absolute stereochemistry. nih.gov While many primary amines like this compound are liquids or low-melting solids at room temperature, they can be converted into stable, crystalline derivatives suitable for analysis. researchgate.net

To perform a solid-state structural analysis, the amine can be reacted with an acid (e.g., hydrochloric acid or a chiral acid like tartaric acid) to form a crystalline salt. acs.org Single-crystal X-ray diffraction of such a derivative would confirm the connectivity of the atoms and reveal the conformation of the tetrahydropyran (B127337) ring and the butylamine (B146782) side chain in the solid state. nih.govresearchgate.net If a chiral acid is used to form the salt of a racemic amine, the technique can also facilitate the separation of enantiomers and the determination of the absolute configuration of each.

Table 4: Hypothetical Crystallographic Data for a Hydrochloride Salt Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
C-O Bond Length (pyran)1.43 Å
C-N Bond Length (amine)1.48 Å
C-C-C Bond Angle (chain)112.5°

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD, ORD)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength, while Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light. wikipedia.orglibretexts.org These methods are essential for studying chiral molecules like this compound, which possesses a stereocenter at the C3 position of the pyran ring.

CD spectroscopy is particularly powerful for determining the absolute configuration of a chiral molecule. mtoz-biolabs.com The experimental CD spectrum, which shows characteristic positive or negative peaks known as Cotton effects, can be compared with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a rapid method for assessing enantiomeric purity. nih.govnih.gov ORD provides complementary information and can be especially useful at wavelengths far from an absorption band. kud.ac.in

Table 5: Hypothetical Chiroptical Data for Enantiomers
Property(R)-enantiomer(S)-enantiomer
Specific Rotation [α]D+15.2°-15.1°
Major Cotton Effect (CD)Positive at 210 nmNegative at 210 nm
Δε (M⁻¹cm⁻¹) at 210 nm+2.5-2.5

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Applications in Chemical Biology Probes

The primary amine functionality of 4-(tetrahydro-2H-pyran-3-yl)butan-1-amine serves as a versatile reactive handle for the conjugation of fluorophores, quenchers, or other reporter moieties, making it a promising candidate for the development of novel chemical probes. The tetrahydropyran (B127337) (THP) ring can influence the solubility, cell permeability, and pharmacokinetic properties of the resulting probe.

Research Focus:

Fluorescent Probes: The amine group can be readily derivatized to attach various environmentally sensitive fluorophores. For instance, coupling with naphthalimide or coumarin (B35378) derivatives could yield probes for detecting specific ions, pH changes, or enzymatic activities within cellular environments. The lipophilic nature of the THP ring may facilitate membrane traversal, allowing for the imaging of intracellular targets. While direct synthesis from the title compound is not reported, the synthesis of fluorescent probes from other butan-1-amine derivatives provides a clear precedent. bohrium.comrsc.org

Targeted Probes: By attaching a targeting ligand to the amine, probes with high specificity for particular proteins or cellular structures could be developed. For example, analogs of TAK779, which contain a tetrahydropyran-4-aminium moiety, have been labeled with fluorescent dyes to study their cellular localization and interaction with chemokine receptors. nih.gov This suggests a potential pathway for developing targeted probes based on the this compound scaffold for investigating a range of biological targets.

Table 1: Potential Chemical Biology Probe Applications

Probe Type Potential Application Rationale for Use of this compound
Fluorescent Ion Probes Imaging intracellular ion concentrations (e.g., Ca²⁺, Zn²⁺) The amine provides a conjugation point for ion-chelating fluorophores. The THP moiety can modulate probe solubility and cellular uptake.
pH Sensors Mapping pH gradients in organelles The amine's pKa can be tuned through derivatization to create pH-sensitive fluorophores.
Enzyme Activity Probes Detecting specific enzyme activities in situ The butan-1-amine chain can be modified to act as a substrate for specific enzymes, releasing a fluorescent signal upon cleavage.

| Targeted Imaging Agents | Visualizing specific proteins or receptors | The amine allows for the attachment of ligands that bind to specific biological targets. |

Integration into Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing a reactive amine and a stable heterocyclic ring, makes it an interesting building block for novel polymers and materials. The THP moiety can impart unique thermal and mechanical properties to the resulting materials.

Research Focus:

Polymer Synthesis: The primary amine can participate in various polymerization reactions, such as polycondensation with dicarboxylic acids to form polyamides, or as a monomer in the synthesis of polyimides and polyurethanes. The incorporation of the THP ring into the polymer backbone could enhance properties like thermal stability, solubility in organic solvents, and resistance to degradation. While tetrahydropyran itself can be used as a solvent in cationic polymerization, the incorporation of THP-containing monomers is a growing area of interest. google.com For instance, poly-tetrahydropyrimidine polymers have been synthesized and shown to have antibacterial properties. rsc.org

Functional Coatings and Resins: The amine group can be used to cross-link epoxy resins or to functionalize surfaces to alter their hydrophilicity and chemical reactivity. Coatings derived from this compound could exhibit improved adhesion and durability due to the presence of the THP ring.

Table 2: Potential Applications in Materials Science

Material Type Potential Property Enhancement Rationale for Use of this compound
Polyamides Increased thermal stability and altered solubility The rigid THP ring in the polymer backbone can restrict chain motion.
Polyurethanes Enhanced flexibility and biocompatibility The THP moiety can act as a flexible spacer and is a common motif in biocompatible molecules.
Epoxy Resins Improved toughness and adhesion The amine acts as a curing agent, and the THP ring can contribute to the bulk properties of the cured resin.

| Surface Coatings | Modified surface energy and chemical resistance | The amine allows for covalent attachment to surfaces, while the THP ring influences surface properties. |

Advancements in Asymmetric Catalysis Utilizing Chiral Derivatives of the Chemical Compound

The development of chiral derivatives of this compound holds significant promise for applications in asymmetric catalysis. The inherent chirality of the substituted tetrahydropyran ring, combined with the coordinating ability of the amine, can be exploited to create novel chiral ligands and organocatalysts.

Research Focus:

Chiral Ligands for Transition Metal Catalysis: The amine can be transformed into phosphines, oxazolines, or other common coordinating groups to create chiral ligands for transition metals like palladium, rhodium, and iridium. These complexes could be effective catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and allylic alkylations. The stereochemistry of the THP ring would be crucial in controlling the enantioselectivity of these reactions. The synthesis of chiral tetrahydropyrans is a well-established field, providing a foundation for creating such chiral ligands. researchgate.net

Organocatalysis: Chiral primary and secondary amines derived from the title compound could themselves act as organocatalysts for reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The chiral environment provided by the substituted THP ring could induce high levels of stereocontrol. Chiral amines are a cornerstone of asymmetric organocatalysis, and new scaffolds are continually sought to expand the scope of these reactions. acs.org

Table 3: Potential Asymmetric Catalysis Applications

Catalyst Type Target Reaction Role of the Chiral this compound Derivative
Chiral Phosphine Ligands Asymmetric Hydrogenation The chiral THP backbone creates a chiral pocket around the metal center, influencing the approach of the substrate.
Chiral Oxazoline Ligands Asymmetric Allylic Alkylation The stereochemistry of the THP ring dictates the facial selectivity of the nucleophilic attack.
Chiral Primary Amine Organocatalysts Asymmetric Michael Addition Forms a chiral enamine intermediate with the substrate, directing the stereochemical outcome of the reaction.

| Chiral Thiourea (B124793) Organocatalysts | Asymmetric Henry Reaction | The chiral THP moiety provides a stereodefined scaffold for the hydrogen-bonding thiourea group, activating the electrophile. |

Potential as Synthetic Intermediates for Complex Molecule Construction

The tetrahydropyran ring is a common structural motif found in a vast array of biologically active natural products. mdpi.comholycross.edu Consequently, this compound and its derivatives are valuable building blocks for the synthesis of these complex molecules.

Research Focus:

Medicinal Chemistry Scaffolds: The THP-butan-1-amine core can serve as a scaffold for the development of new pharmaceutical agents. The amine can be readily functionalized to generate libraries of compounds for high-throughput screening. The THP ring can act as a bioisostere for other cyclic systems and can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Examples of Natural Product Classes with Tetrahydropyran Rings

Natural Product Class Biological Activity Potential Synthetic Utility of this compound
Polyketides Antibiotic, Antifungal, Anticancer The THP ring is a common feature; the butan-1-amine side chain can be elaborated to form the polyketide backbone.
Marine Macrolides Cytotoxic, Antiproliferative Many marine natural products contain embedded THP rings. The title compound could serve as a key fragment in a convergent synthesis.

| Ionophore Antibiotics | Antibacterial | The THP moiety is a key component of the cyclic polyether structure responsible for ion transport. |

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of 4-(Tetrahydro-2H-pyran-3-yl)butan-1-amine?

  • Methodological Answer : Reductive amination is a primary approach, utilizing sodium cyanoborohydride (NaCNBH₃) in acetic acid (AcOH) as a proton source, conducted in 1,2-dichloroethane at room temperature. This method minimizes side reactions and improves yield by selectively reducing imine intermediates . AI-powered synthesis planning tools, which leverage databases like Reaxys and Pistachio, can predict alternative routes by analyzing retrosynthetic pathways and reaction feasibility .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing the tetrahydro-2H-pyran ring protons and amine protons. High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures purity assessment. Derivatization agents like 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) can enhance sensitivity in MS analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound under inert gas (e.g., argon) in sealed, light-resistant containers at –20°C to prevent oxidation or hydrolysis. Stability tests under varying pH and temperature conditions should be conducted using HPLC to identify degradation products. Avoid exposure to strong oxidizing agents and moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity. Software like Gaussian or ORCA can simulate nucleophilic attack on the pyran ring, while molecular docking studies assess interactions with biological targets. AI-driven tools (e.g., Template_relevance models) may propose reaction pathways based on analogous compounds .

Q. What experimental designs address discrepancies in reported reaction yields for synthesizing this compound?

  • Methodological Answer : Employ a factorial design approach to systematically test variables such as solvent polarity (e.g., dichloroethane vs. THF), temperature (RT vs. reflux), and catalyst concentration. Response Surface Methodology (RSM) can optimize conditions, while Design of Experiments (DoE) identifies critical factors causing yield variations. Cross-validate results with kinetic studies to isolate rate-limiting steps .

Q. How can researchers optimize the stability of this compound in aqueous solutions for biological assays?

  • Methodological Answer : Conduct pH-dependent stability studies using phosphate-buffered saline (PBS) at pH 7.4 and 5.0 to simulate physiological and lysosomal conditions. Add stabilizers like ascorbic acid (0.1% w/v) or cyclodextrins to inhibit oxidation. Monitor degradation via LC-MS over 24–72 hours and correlate with Arrhenius plots to predict shelf-life .

Q. What strategies validate the biological activity of this compound derivatives in target engagement studies?

  • Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinities to putative targets (e.g., GPCRs). For intracellular targets, employ fluorescent probes (e.g., FMP-10 iodide) to track localization via confocal microscopy. Validate findings with CRISPR-based gene knockout models to confirm mechanism-of-action .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with local exhaust ventilation to avoid inhalation of vapors. In case of spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Emergency showers and eyewash stations must be accessible .

Q. How should waste containing this compound be managed?

  • Methodological Answer : Collect waste in chemically resistant containers labeled "Hazardous Organic Waste." Partner with certified disposal firms for incineration at >1,000°C to ensure complete combustion. Document disposal per EPA guidelines (40 CFR Part 262) and maintain records for audit compliance .

Data Analysis and Reporting

Q. How can researchers reconcile contradictory data on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
    Perform solubility screens using the shake-flask method in solvents like water, ethanol, and hexane. Quantify solubility via gravimetric analysis or UV spectrophotometry. Use Hansen Solubility Parameters (HSPs) to correlate results with solvent polarity indices. Discrepancies may arise from impurities; thus, purity must be confirmed via HPLC before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.